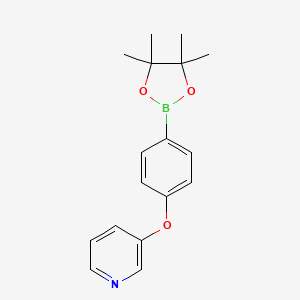

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine

Description

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-9-14(10-8-13)20-15-6-5-11-19-12-15/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBALERXOPFRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the coupling of a pyridine derivative with a phenoxyboronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine and phenoxyboronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated effectiveness in the development of selective inhibitors for various biological targets. For instance, it has been employed in the design of inhibitors for Aurora kinases, which are critical in cell division and are often implicated in cancer. The synthesis of these inhibitors typically involves the coupling of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine with other pharmacophores through palladium-catalyzed reactions such as Suzuki-Miyaura coupling .

Case Study: Inhibitors for GSK-3

Recent studies have explored the use of this compound in the synthesis of novel positron emission tomography (PET) probes for imaging glycogen synthase kinase 3 (GSK-3), an enzyme linked to several neurodegenerative diseases. The synthetic route involved utilizing this compound as a precursor to construct complex molecular architectures suitable for radiolabeling .

Materials Science

In materials science, this compound has been investigated as a ligand for constructing covalent organic frameworks (COFs). These frameworks are characterized by their porosity and stability and have applications in gas storage and separation processes. The compound's boronate functionality facilitates the formation of robust linkages that enhance the structural integrity of COFs .

Table 1: Properties of Covalent Organic Frameworks Using Boronate Ligands

| Property | Description |

|---|---|

| Surface Area | High (up to 2000 m²/g) |

| Pore Size | Tunable (typically 1-2 nm) |

| Stability | Excellent thermal and chemical stability |

| Applications | Gas storage, catalysis |

Synthetic Intermediates

The versatility of this compound as a synthetic intermediate is noteworthy. It can be utilized to synthesize various derivatives through nucleophilic substitution reactions. For example, it can serve as a precursor for constructing aminophenylboronic acid derivatives that are useful in further chemical transformations .

Table 2: Derivatives Synthesized from this compound

| Derivative Name | Application Area |

|---|---|

| N-(1-Pyridinyl)-3-(tetramethyl dioxaborolane) | Anticancer agents |

| 3-Aminophenylboronic acid pinacol ester | Drug delivery systems |

| Fluorinated derivatives | Imaging agents |

Mechanism of Action

The mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridine ring can participate in coordination chemistry, acting as a ligand for metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine with analogous boronic esters:

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethyl (e.g., ) or trifluoromethoxy groups (e.g., ) exhibit increased boron electrophilicity, accelerating cross-coupling reactions. For example, the trifluoromethyl group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine enhances Suzuki reaction rates compared to the target compound’s phenoxy group .

- Electron-Donating Groups (EDGs): Ethoxy () or benzyloxy () substituents reduce boron reactivity but improve solubility in organic solvents, broadening their utility in solution-phase syntheses.

- Steric Effects: Bulky groups like cyclopropyl in ’s compound introduce steric hindrance, lowering yields (20%) compared to less hindered analogs .

Biological Activity

The compound 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological profile.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure incorporates a pyridine ring linked to a phenoxy group that is substituted with a dioxaborolane moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity and modulate cellular pathways involved in cancer cell proliferation and survival. The specific compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Beyond anticancer effects, the compound's antimicrobial properties have also been investigated. Boron-containing compounds are known to disrupt bacterial cell walls and inhibit bacterial growth.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The data indicates moderate antibacterial activity against Staphylococcus aureus, a common pathogen associated with various infections.

Pharmacokinetics and ADME Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Renal excretion of metabolites.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A brominated pyridine intermediate (e.g., 5-bromo-2-phenoxypyridine) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like toluene/ethanol. Reaction yields (~38–63%) depend on steric and electronic effects of substituents, with optimization requiring control of temperature (80–105°C) and reaction time (12–24 hours) .

Q. How is the purity and structural integrity of this boronic ester validated in academic research?

Characterization involves ¹H NMR to confirm regioselectivity (e.g., δ 8.54–8.56 ppm for pyridine protons) and ¹¹B NMR (δ ~31.7 ppm for boronic ester). High-resolution mass spectrometry (HRMS) and HPLC (≥97% purity, tR = 5.052 min) are used for purity assessment. Contaminants like unreacted boronic acid or residual palladium are monitored via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing antimalarial quinolones (e.g., via coupling with chlorophenol derivatives) and dopamine receptor ligands. The boronic ester moiety enables late-stage functionalization in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation) impact the yield of Suzuki-Miyaura couplings involving this compound?

Protodeboronation is minimized by using anhydrous solvents (e.g., degassed dioxane) and avoiding protic conditions. Steric hindrance from the tetramethyl dioxaborolane group reduces undesired side reactions. Kinetic studies show that electron-deficient aryl bromides (e.g., trifluoromethyl-substituted substrates) accelerate oxidative addition, improving yields .

Q. What strategies are employed to resolve contradictory NMR data in boronic ester derivatives?

Discrepancies in ¹H NMR shifts (e.g., δ 7.12–7.26 ppm for aromatic protons) may arise from dynamic rotational isomerism of the boronic ester. Variable-temperature NMR (VT-NMR) or NOESY experiments can distinguish between rotational conformers. Computational methods (DFT) predict dominant conformers to align experimental and theoretical data .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining cost efficiency?

Catalyst loading is reduced to ≤1 mol% Pd via ligand screening (e.g., SPhos vs. XPhos). Solvent recycling (toluene/ethanol azeotrope) and microwave-assisted heating (reducing reaction time from 24 to 4 hours) improve scalability. Batch vs. flow chemistry comparisons show flow systems enhance reproducibility for multi-gram syntheses .

Q. What are the challenges in achieving enantioselective coupling with chiral pyridine derivatives?

Chiral ligands (e.g., BINAP) are less effective for planar pyridine systems. Alternative approaches include kinetic resolution via chiral auxiliaries or enzymatic catalysis. Recent work demonstrates enantiomeric excess (ee) ≥80% using Rh-catalyzed asymmetric hydroboration .

Methodological Considerations

Q. How is the compound handled to prevent hydrolysis of the boronic ester?

Storage under inert atmosphere (argon) at –20°C in amber glass vials minimizes moisture exposure. Reaction setups use Schlenk lines for anhydrous conditions. Hydrolysis products (e.g., boronic acid) are detected via TLC (Rf shift from 0.7 to 0.3 in 1:1 hexane/ethyl acetate) .

Q. What safety protocols are critical for handling this compound in academic labs?

GHS hazard codes include H319 (eye irritation) and H335 (respiratory irritation). PPE requirements: nitrile gloves, safety goggles, and fume hood use. Spills are neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.